![molecular formula C27H24N4O6S B2670545 3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689772-34-7](/img/structure/B2670545.png)
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The presence of the 1,3-benzodioxol (also known as methylenedioxyphenyl) group is notable, as this functional group is found in a number of biologically active compounds, including certain anti-cancer drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with various substituents attached. These include a 1,3-benzodioxol group, a morpholinyl group, and a nitrophenyl group attached via a sulfanyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, while the morpholinyl group could influence its solubility .科学的研究の応用
Synthesis and Characterization of Quinazolinone Derivatives
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential therapeutic applications. For example, the synthesis and characterization of novel quinazolinone derivatives have been reported, demonstrating their potential as bioactive compounds with applications in medicinal chemistry. The structural features of these compounds are determined using spectroscopic techniques such as NMR and IR spectroscopy, ensuring their correct identification and potential for further biological evaluation (El-Shenawy, 2017).
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Various derivatives have demonstrated significant cytotoxicity against different cancer cell lines. For instance, some quinazolinone compounds exhibit potent anticancer activities through mechanisms such as DNA interaction and cell cycle arrest, offering insights into their potential therapeutic applications (Jantová et al., 2006). These findings suggest the relevance of quinazolinone derivatives in developing new anticancer agents.
Antiviral and Antimicrobial Activities
In addition to their anticancer potential, quinazolinone derivatives have shown promising antiviral and antimicrobial activities. Novel quinazolinone compounds have been synthesized and evaluated for their efficacy against a range of viruses and bacteria, demonstrating their potential as antiviral and antimicrobial agents. This broad-spectrum activity highlights the versatility of quinazolinone derivatives in addressing various infectious diseases (Selvam et al., 2007).
Enzyme Inhibition and Other Biological Activities
Quinazolinone derivatives have also been explored for their enzyme inhibition capabilities, serving as potential leads for developing therapeutic agents targeting specific enzymes. Some derivatives exhibit high anti-monoamine oxidase and antitumor activity, indicating their therapeutic potential in treating neurological disorders and cancer (Markosyan et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLCLTBVUOPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

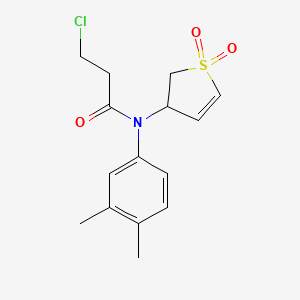
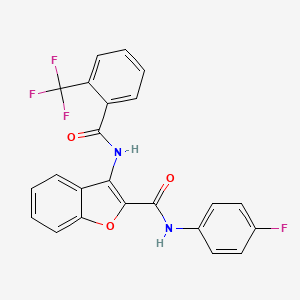
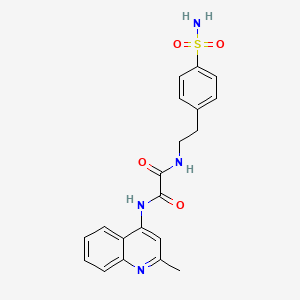
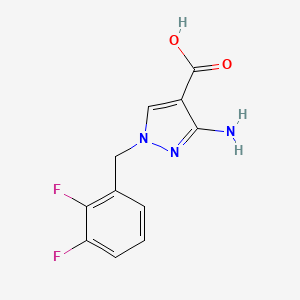
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)
![2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2670469.png)

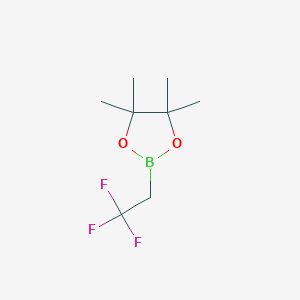
![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)
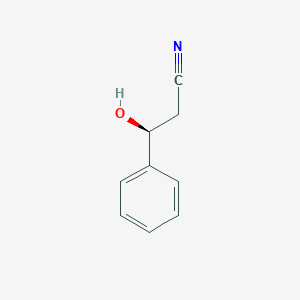
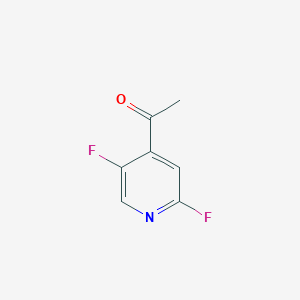
![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)